molecular formula C18H22N2O3S B2837392 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide CAS No. 2034548-11-1

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide

Cat. No.: B2837392
CAS No.: 2034548-11-1
M. Wt: 346.45
InChI Key: IVEZFMFEYAXMAI-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide typically involves multiple steps:

  • Formation of the Furan-2-yl Intermediate: : The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds. For instance, furfural can be used as a starting material, which undergoes cyclization in the presence of an acid catalyst.

  • Thiomorpholine Synthesis: : Thiomorpholine can be synthesized by reacting ethylene oxide with hydrogen sulfide, followed by cyclization with ammonia.

  • Coupling Reaction: : The furan-2-yl intermediate is then coupled with the thiomorpholine derivative. This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

  • Methoxybenzamide Introduction: : The final step involves the introduction of the 4-methoxybenzamide group. This can be achieved through a nucleophilic substitution reaction where the amine group of the thiomorpholine-furan intermediate reacts with 4-methoxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring can undergo oxidation reactions, typically forming furan-2,3-dione derivatives.

  • Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : The methoxy group on the benzamide can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution Reagents: Sodium hydride (NaH), alkyl halides.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential in various assays for its antimicrobial and anti-inflammatory properties. It can inhibit the growth of certain bacterial strains and reduce inflammation in cellular models.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its synthesis and modification can lead to the creation of compounds with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The furan ring can intercalate with DNA, disrupting replication processes in bacteria. The thiomorpholine moiety can interact with enzymes, inhibiting their activity and leading to antimicrobial effects. The methoxybenzamide group can enhance the compound’s binding affinity to its targets, increasing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)-2-piperidinoethyl)-4-methoxybenzamide: Similar structure but with a piperidine ring instead of thiomorpholine.

    N-(2-(furan-2-yl)-2-morpholinoethyl)-4-methoxybenzamide: Contains a morpholine ring instead of thiomorpholine.

    N-(2-(furan-2-yl)-2-pyrrolidinoethyl)-4-methoxybenzamide: Features a pyrrolidine ring.

Uniqueness

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-15-6-4-14(5-7-15)18(21)19-13-16(17-3-2-10-23-17)20-8-11-24-12-9-20/h2-7,10,16H,8-9,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEZFMFEYAXMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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